molecular formula C14H19N3O6S B2858197 methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2097893-43-9

methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate

Cat. No. B2858197
CAS RN: 2097893-43-9
M. Wt: 357.38
InChI Key: SWKBBTSODGWVKK-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate, also known as MOPAS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential use in treating epilepsy. Derivatives of the pyridazinone nucleus, to which this compound belongs, have shown pronounced anticonvulsant activity. They work by protecting against tonic hind limb extensor phase in maximal electroshock models and against pentylenetetrazole-induced generalized convulsions .

Muscle Relaxant Activity

Some derivatives of this compound have also demonstrated significant muscle relaxant activity. This is assessed using models like the rotarod and traction tests, comparing the efficacy to standard drugs like diazepam .

Synthesis of New Derivatives

The compound serves as a precursor for the synthesis of a variety of derivatives. These derivatives can be characterized and evaluated for various pharmacological activities, expanding the scope of medicinal chemistry research .

Computational Chemistry Studies

The compound can be used in computational chemistry to investigate solvent interactions and stabilization energies through methods like TD-DFT and MEP analysis. This helps in understanding the electronic properties and reactivity of the molecule .

properties

IUPAC Name

methyl 2-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c1-23-14(20)10-24(21,22)11-4-7-16(8-5-11)13(19)9-17-12(18)3-2-6-15-17/h2-3,6,11H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKBBTSODGWVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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